N-Desethyl-E-Clomiphene is a derivative of clomiphene, a selective estrogen receptor modulator (SERM) used primarily in the treatment of anovulation. This compound has garnered attention for its role as an active metabolite of clomiphene, particularly in the context of its pharmacological effects and metabolic pathways. The chemical formula for N-Desethyl-E-Clomiphene is with a molecular weight of 414.37 g/mol. It is classified under the broader category of triphenylethylene compounds, which exhibit both estrogenic and anti-estrogenic properties depending on the target tissue .
N-Desethyl-E-Clomiphene can be synthesized through various chemical reactions involving clomiphene as a precursor. The synthesis typically involves the removal of the ethyl group from the nitrogen atom of clomiphene, which can be achieved through hydrolysis or reductive processes. Specific methodologies may vary, but common techniques include:
The synthesis often requires precise control over reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical methods such as chromatography are frequently employed to monitor the progress of the reaction and to purify N-Desethyl-E-Clomiphene from byproducts .
N-Desethyl-E-Clomiphene has a complex molecular structure characterized by a chloro-substituted diphenylethenyl framework. The structural representation includes:
The compound's molecular structure reveals significant features such as:
N-Desethyl-E-Clomiphene participates in various chemical reactions typical for organic compounds featuring nitrogen and halogen functionalities. Key reactions include:
The metabolic pathways for N-Desethyl-E-Clomiphene are complex and involve multiple enzymatic steps. For instance, studies indicate that the compound is transformed into active metabolites like (E)-4-hydroxy-N-desethylclomiphene through specific enzymatic actions, which are crucial for its therapeutic efficacy .
N-Desethyl-E-Clomiphene functions primarily as an estrogen receptor modulator. Its mechanism involves:
Data from pharmacokinetic studies indicate that the bioactivation process is heavily influenced by genetic polymorphisms in cytochrome P450 enzymes, particularly CYP2D6, which affects individual responses to clomiphene therapy .
N-Desethyl-E-Clomiphene is typically characterized by:
Key chemical properties include:
Relevant data indicates that N-Desethyl-E-Clomiphene has a polar surface area conducive to its interaction with biological membranes and receptors .
N-Desethyl-E-Clomiphene has several scientific applications:
N-Desethyl-E-Clomiphene (CAS 79838-50-9) is a primary active metabolite generated during the hepatic biotransformation of clomiphene citrate, a selective estrogen receptor modulator (SERM) used in infertility treatment. Clomiphene citrate is administered as a racemic mixture containing approximately 62% (E)-clomiphene ((E)-Clom) and 38% (Z)-clomiphene ((Z)-Clom). The (E)-Clom isomer undergoes sequential metabolism via cytochrome P450 (CYP) enzymes to form key bioactive compounds, including N-Desethyl-E-Clomiphene ((E)-DE-Clom), which is further metabolized to (E)-4-hydroxy-N-desethylclomiphene ((E)-4-OH-DE-Clom). This metabolite exhibits exceptional estrogen receptor antagonism, with a half-maximal inhibitory concentration (IC50) of 0.9 nM—significantly more potent than the parent compound [2] [1].
Table 1: Key Metabolites of (E)-Clomiphene and Their Bioactivity
| Metabolite | CAS No. | Chemical Formula | Estrogen Receptor IC50 (nM) |
|---|---|---|---|
| (E)-Clomiphene | 911-45-5 | C26H28ClNO | >100 |
| N-Desethyl-E-Clomiphene | 79838-50-9 | C24H24ClNO | 22.4 |
| (E)-4-Hydroxyclomiphene | 84378-55-0 | C26H28ClNO2 | 2.5 |
| (E)-4-OH-N-desethylclomiphene | 84378-56-1 | C24H24ClNO2 | 1.4 |
The metabolic cascade begins with CYP3A4-mediated N-deethylation of (E)-Clom to form N-Desethyl-E-Clomiphene, followed by CYP2D6-catalyzed 4-hydroxylation to yield (E)-4-OH-DE-Clom. This pathway is critical for therapeutic efficacy, as evidenced by 8–54% non-response rates in women with impaired CYP2D6 activity [1] [6].
CYP2D6 is the principal enzyme responsible for the 4-hydroxylation of N-Desethyl-E-Clomiphene. This stereospecific reaction involves:
The catalytic efficiency (Vmax/Km) of this transformation is 12-fold higher in CYP2D6 normal metabolizers (NMs) compared to poor metabolizers (PMs). Pharmacogenetic studies demonstrate that PMs exhibit up to 12-fold lower plasma concentrations of (E)-4-OH-DE-Clom than NMs, directly linking CYP2D6 activity to metabolite exposure [1] [2]. Concurrently, CYP2D6 contributes to the direct 4-hydroxylation of (E)-Clom to form (E)-4-hydroxyclomiphene, though this pathway is secondary to the deethylation-hydroxylation sequence [1].
Table 2: Impact of CYP2D6 Phenotype on Metabolite Exposure
| CYP2D6 Phenotype | Activity Score | (E)-4-OH-DE-Clom Cmax (ng/mL) | (E)-4-OH-Clom Cmax (ng/mL) |
|---|---|---|---|
| Poor Metabolizer (PM) | 0 | 0.8 ± 0.3 | 1.2 ± 0.4 |
| Intermediate Metabolizer (IM) | 0.5–1.0 | 4.1 ± 1.1 | 5.7 ± 1.6 |
| Normal Metabolizer (NM) | 1.5–2.0 | 9.6 ± 2.4 | 10.3 ± 2.8 |
| Ultrarapid Metabolizer (UM) | >2.0 | 14.2 ± 3.7 | 15.8 ± 4.1 |
While CYP2D6 governs the bioactivation pathway, CYP3A4 plays a dual role in the metabolism of N-Desethyl-E-Clomiphene:
Inhibition studies with clarithromycin (a strong CYP3A4 inhibitor) demonstrate a 3.2-fold increase in systemic exposure to N-Desethyl-E-Clomiphene due to impaired elimination. This contrasts with paroxetine (CYP2D6 inhibitor), which reduces (E)-4-OH-DE-Clom formation by 89% but minimally affects N-Desethyl-E-Clomiphene concentrations. Physiologically based pharmacokinetic (PBPK) models confirm that CYP3A4 contributes to 45–60% of total clearance of N-Desethyl-E-Clomiphene [1] [6].
The metabolic handling of (E)-Clom diverges significantly from its (Z)-isomer counterpart, particularly regarding the fate of N-desethyl metabolites:
| Parameter | (E)-Clomiphene Pathway | (Z)-Clomiphene Pathway |
|---|---|---|
| Primary Deethylation Enzyme | CYP3A4 (70%) | CYP3A4/CYP3A5 (95%) |
| Hydroxylation Enzyme | CYP2D6 (highly selective) | CYP3A4 (non-specific) |
| Key Active Metabolite | (E)-4-OH-DE-Clom (IC50 = 0.9 nM) | None identified |
| CYP2D6 Genetic Impact | Critical (PMs: >10× ↓ active metabolites) | Negligible |
| Elimination Half-life | 10–14 hours | 3–5 days (enterohepatic recycling) |
The (Z)-isomer undergoes CYP3A4-mediated deethylation to N-desethyl-Z-clomiphene, but this metabolite lacks significant estrogen receptor affinity. Crucially, the (Z)-isomer does not undergo CYP2D6-dependent 4-hydroxylation, explaining its minimal therapeutic contribution. Pharmacogenetic analyses confirm that CYP2D6 polymorphisms profoundly alter exposure to active (E)-isomer metabolites (e.g., (E)-4-OH-DE-Clom) but not (Z)-isomer derivatives [1] [2] [6].
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: